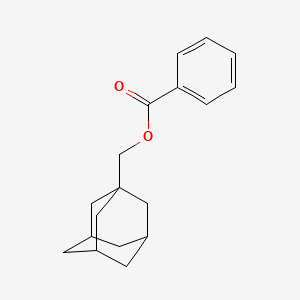

1-Adamantylmethyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

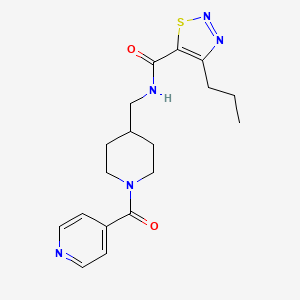

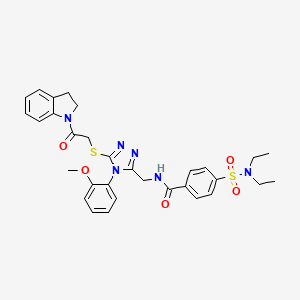

1-Adamantylmethyl benzoate is a chemical compound that contains 45 bonds in total, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, and 1 aromatic ester .

Synthesis Analysis

The synthesis of 1-adamantylmethyl and adamantyl complexes of transition metals has been described. These include peralkyls, mixed complexes, and π-acid complexes . Another study discusses the synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis

The molecular structure of 1-adamantylmethyl benzoate includes an adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .Chemical Reactions Analysis

A bulky carboxylic acid bearing one 1-adamantylmethyl and two methyl substituents at the α-position is demonstrated to work as an efficient carboxylate ligand source in Pd-catalyzed intermolecular C (sp2)–H bond arylation reactions . Another study discusses the synthesis of unsaturated adamantane derivatives and their polymerization reactions .Applications De Recherche Scientifique

Drug Design and Development

Adamantyl-based compounds have garnered attention in drug design due to their multi-dimensional properties. Specifically, 1-Adamantylmethyl benzoate can serve as a building block for synthesizing derivatives with potential therapeutic applications. These include treatments for neurological conditions, type-2 diabetes, and anti-viral agents .

Antioxidant Activity

Several derivatives of 1-Adamantylmethyl benzoate exhibit strong antioxidant properties. Notably, compounds 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r demonstrate significant hydrogen peroxide radical scavenging activity. These findings suggest their potential use in combating oxidative stress-related disorders .

Anti-Inflammatory Effects

In addition to antioxidant activity, three specific compounds—2p, 2q, and 2r—show promising anti-inflammatory effects. These compounds were evaluated for their ability to prevent albumin denaturation, indicating their potential in managing inflammatory conditions .

Structural Insights

X-ray diffraction studies reveal that the adamantyl moiety in 1-Adamantylmethyl benzoate can adopt a synclinal conformation. This structural insight is valuable for understanding crystal packing and optimizing drug design .

Synthetic Chemistry

The synthesis of 1-Adamantylmethyl benzoate involves reacting 1-adamantyl bromomethyl ketone with various carboxylic acids. The resulting derivatives offer diverse chemical functionalities for further exploration .

Potential Therapeutics

While some adamantane derivatives are already in clinical use (e.g., for acne vulgaris and Alzheimer’s disease), others are under development. These include applications in iron overload disease, neurological disorders, malaria, tuberculosis, and cancer treatment .

Mécanisme D'action

Target of Action

Adamantyl-based compounds are known for their wide-ranging applications in the treatment of neurological conditions and type-2 diabetes, in addition to their anti-viral abilities . The 1-Adamantylmethyl moiety is often used in ammonium, imidazolium, and pyridinium salts .

Mode of Action

It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It is known that adamantane derivatives can be involved in various chemical and catalytic transformations .

Pharmacokinetics

The adamantyl moiety is known to serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .

Result of Action

It is known that adamantane derivatives have a wide range of applications, including their use in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

It is known that the adamantane cage bulkiness sometimes restricts the utilization of the 1-adamantylmethyl moiety .

Safety and Hazards

Orientations Futures

The increasing complexity of compounds in recent supramolecular chemistry studies correlates with the need for versatile, synthetically available binding motifs (building blocks) with tunable supramolecular properties. The utilisation of a favoured 1-adamantylmethyl moiety in ammonium, imidazolium, and pyridinium salts is sometimes restricted by synthetic difficulties most likely related to the adamantane cage bulkiness .

Propriétés

IUPAC Name |

1-adamantylmethyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYUHRBKFIGMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Adamantan-1-yl)methyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

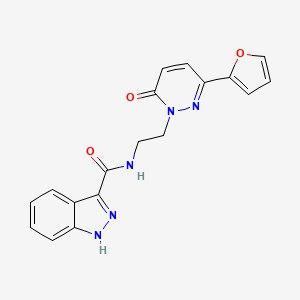

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)

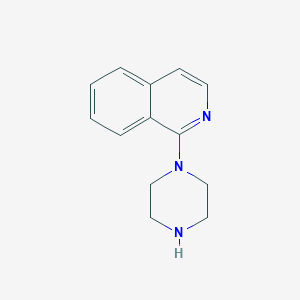

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

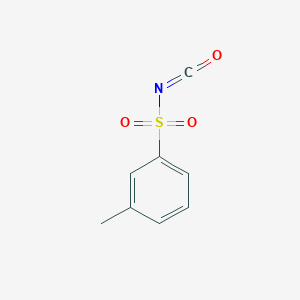

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)